Cefazaflur

Pharmacokinetics Bioavailability Cephalosporin

Cefazaflur (INN, SK&F is a semisynthetic first-generation cephalosporin antibiotic patented by Smithkline Corp. for the treatment of bacterial infections.

Molecular Formula C13H13F3N6O4S3
Molecular Weight 470.5 g/mol
CAS No. 58665-96-6
Cat. No. B1203779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefazaflur
CAS58665-96-6
Synonymscefazaflur
SK and F 59962
SK and F-59962
SKF 59962
Molecular FormulaC13H13F3N6O4S3
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O
InChIInChI=1S/C13H13F3N6O4S3/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26)/t7-,10-/m1/s1
InChIKeyHGXLJRWXCXSEJO-GMSGAONNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefazaflur (CAS 58665-96-6) – A Semisynthetic First-Generation Cephalosporin with Documented Preclinical Differentiation


Cefazaflur (INN, SK&F 59962) is a semisynthetic first-generation cephalosporin antibiotic patented by Smithkline Corp. for the treatment of bacterial infections [1]. It exerts bactericidal activity by binding to and inactivating penicillin-binding proteins (PBPs) on the inner bacterial membrane, thereby disrupting cell wall synthesis [1][2]. Structurally, cefazaflur is distinguished from many cephalosporin analogs by the absence of an arylamide C-7 side chain [3]. The compound was investigated through Phase 2 clinical development but did not progress to commercial approval, leaving it positioned today primarily as a research reference standard or tool compound in antibiotic discovery programs [2]. Its documented preclinical profile includes head-to-head pharmacokinetic comparisons, broad-spectrum in vitro MIC data across 262–590 clinical isolates, and beta-lactamase stability assessments that collectively define its selection utility relative to established comparators such as cephalothin, cefazolin, cefamandole, and cefoxitin [2].

Why Cefazaflur Cannot Be Interchanged with Cefazolin, Cephalothin, or Cefamandole in Research Applications


Within the first-generation cephalosporin class, cefazaflur exhibits quantifiable differences in pharmacokinetic exposure, antibacterial spectrum, and inoculum-effect behavior that preclude simple substitution with commonly available analogs such as cefazolin, cephalothin, or cefamandole [1][2][3]. A crossover pharmacokinetic study in healthy volunteers demonstrated that cefazaflur achieves a mean peak serum concentration (Cmax) of 25.2 µg/mL following a 1 g intramuscular dose—significantly lower than cefazolin's 62.3 µg/mL but higher than cephalothin's 17.2 µg/mL—resulting in divergent systemic exposures that would alter experimental outcomes if one compound were substituted for another without accounting for these parameters [1]. Similarly, in vitro antibacterial activity against Gram-negative species such as Enterobacter, indole-positive Proteus, and Serratia shows that cefazaflur is markedly less active than cefamandole or cefoxitin against these organisms, despite comparable activity against E. coli, K. pneumoniae, and P. mirabilis [2]. Furthermore, cefazaflur exhibits a pronounced inoculum effect in broth MIC determinations, a phenomenon not shared equally by all comparators (e.g., cefoxitin remains relatively unaffected) [3]. These data collectively establish that procurement decisions for cefazaflur must be driven by specific experimental requirements rather than class-based assumptions of equivalence.

Cefazaflur Procurement Evidence Guide: Head-to-Head Quantitative Differentiation from Cefazolin, Cephalothin, Cefamandole, and Cefoxitin


Intramuscular Pharmacokinetic Profile: Cefazaflur vs. Cefazolin vs. Cephalothin (Human Crossover Study)

In a crossover study of seven healthy volunteers receiving a single 1 g intramuscular dose, cefazaflur achieved a mean peak serum concentration (Cmax) of 25.2 µg/mL at 30 minutes post-dose. This value is intermediate between cephalothin (17.2 µg/mL) and cefazolin (62.3 µg/mL) [1]. The 24-hour urinary recovery of microbiologically active drug was 92.7% for cefazaflur, comparable to cefazolin's 94.9% but substantially higher than cephalothin's 59.2% [1].

Pharmacokinetics Bioavailability Cephalosporin

Urinary Excretion of Active Drug: Cefazaflur Demonstrates Superior Recovery vs. Cephalothin

In the same human crossover pharmacokinetic study, the percentage of the total administered dose recovered in urine in a microbiologically active form over 0–24 hours was 92.7% for cefazaflur, compared to 94.9% for cefazolin and 59.2% for cephalothin [1]. This indicates that cefazaflur and cefazolin undergo comparable renal elimination of active drug, whereas cephalothin exhibits substantially lower active drug recovery, suggesting greater metabolic inactivation or alternative clearance routes.

Urinary Excretion Bioavailability Pharmacokinetics

In Vitro Antibacterial Spectrum: Cefazaflur Activity Against E. coli, K. pneumoniae, and P. mirabilis Is Comparable to Cefamandole and Cefoxitin

Cefazaflur was tested in vitro against 590 clinical isolates. It was found to be as active as cefamandole and cefoxitin against most Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis strains [1]. However, for Enterobacter, indole-positive Proteus, and Serratia isolates resistant to cephalothin, cefazaflur was markedly less active than cefamandole or cefoxitin [1].

Antibacterial Activity MIC Cephalosporin

Inoculum Effect in Broth MIC Determinations: Cefazaflur Exhibits Pronounced Inoculum Sensitivity Unlike Cefoxitin

In vitro studies evaluating 262 bacterial strains demonstrated that cefazaflur's activity against Enterobacter, Citrobacter, and indole-positive Proteus decreased markedly when MIC determinations were performed with a large bacterial inoculum [1]. A similar inoculum effect was observed with cefamandole, whereas cefoxitin's activity remained relatively unchanged under increased inoculum conditions [1]. For example, with a lower inoculum, 2.5 µg/mL of cefazaflur killed all E. coli strains tested; with a higher inoculum, 7.5 µg/mL inhibited only 64% and killed only 8% of strains [2].

Inoculum Effect MIC Beta-Lactam

Structural Differentiation: Absence of Arylamide C-7 Side Chain Distinguishes Cefazaflur from Cephalothin and Cefazolin

Cefazaflur is distinguished from many first-generation cephalosporin analogs by the absence of an arylamide substituent at the C-7 position of the cephem nucleus [1][2]. Instead, cefazaflur possesses a trifluoromethylthioacetyl group at C-7, a structural feature shared with few other cephalosporins (cephacetrile is another example lacking an arylamide C-7 side chain) [1]. Common comparators cephalothin and cefazolin both contain arylamide C-7 side chains.

Chemical Structure Cephalosporin Structure-Activity Relationship

Gram-Positive Activity: Cefazaflur Inhibits Majority of Gram-Positive Cocci at ≤1 µg/mL Except Enterococci

In a study of 590 clinical isolates, cefazaflur inhibited the majority of gram-positive cocci at concentrations below 1 µg/mL, with the notable exception of enterococci [1]. This potency is comparable to that reported for other first-generation cephalosporins such as cephalothin and cefazolin against susceptible staphylococci and streptococci [2]. Enterococci required 50 µg/mL for inhibition .

Gram-Positive MIC Cephalosporin

Recommended Research and Procurement Scenarios for Cefazaflur Based on Quantitative Differentiation Evidence


Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of First-Generation Cephalosporins with Intermediate Cmax and High Urinary Recovery

Cefazaflur's human pharmacokinetic profile—characterized by an intermediate Cmax (25.2 µg/mL after 1 g IM) and high urinary recovery of active drug (92.7%) [1]—positions it as a valuable reference compound for PK/PD studies comparing the exposure-response relationships of first-generation cephalosporins. Researchers requiring a compound with systemic exposure midway between the low-exposure cephalothin (17.2 µg/mL) and high-exposure cefazolin (62.3 µg/mL) will find cefazaflur suitable for dose-ranging or time-above-MIC modeling experiments.

Gram-Negative Spectrum-Specific Research Focusing on E. coli, Klebsiella, and Proteus mirabilis

Cefazaflur's in vitro antibacterial profile demonstrates activity comparable to cefamandole and cefoxitin against E. coli, K. pneumoniae, and P. mirabilis, but with markedly reduced activity against Enterobacter, indole-positive Proteus, and Serratia [2]. This spectrum selectivity makes cefazaflur an appropriate choice for studies investigating narrow-spectrum cephalosporin activity against specific Enterobacteriaceae pathogens while minimizing confounding activity against other Gram-negative species—a feature relevant to microbiome research, selective decontamination protocols, or resistance selection studies.

Inoculum Effect Studies in High-Bacterial-Density Infection Models

Cefazaflur exhibits a pronounced inoculum effect in broth MIC determinations, with bactericidal activity against E. coli dropping from 100% kill at low inoculum (2.5 µg/mL) to 8% kill at high inoculum (7.5 µg/mL) [3][4]. This property distinguishes cefazaflur from cefoxitin (which shows minimal inoculum effect) and aligns it with cefamandole. Researchers investigating the clinical implications of inoculum effects in beta-lactam therapy—particularly in high-bacterial-density infections such as abscesses, empyema, or biofilm-associated infections—will find cefazaflur a relevant experimental tool.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Studies of C-7-Modified Cephalosporins

Cefazaflur's structural distinction—the absence of an arylamide C-7 side chain and the presence of a trifluoromethylthioacetyl group [5][6]—provides a divergent reference point for SAR investigations of first-generation cephalosporins. Medicinal chemists exploring the impact of C-7 substituent variation on beta-lactamase stability, PBP binding affinity, or antibacterial spectrum can employ cefazaflur alongside arylamide-containing analogs (cephalothin, cefazolin) to isolate the contribution of this structural feature to pharmacological and microbiological outcomes.

Technical Documentation Hub

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